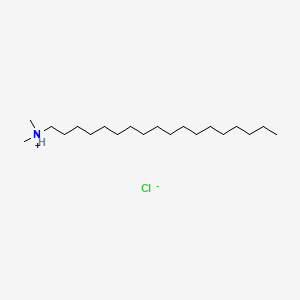![molecular formula C8H11BrClN5 B7776303 [N'-[N'-(4-bromophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride](/img/structure/B7776303.png)
[N'-[N'-(4-bromophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride
Descripción general
Descripción
The compound with the identifier “[N'-[N'-(4-bromophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride” is known as Nicotinamide, also referred to as Niacinamide. It is a form of vitamin B3, an essential nutrient that plays a crucial role in various biological processes. Nicotinamide is widely used in the pharmaceutical, cosmetic, and food industries due to its beneficial properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nicotinamide can be synthesized through several methods. One common method involves the oxidation of Nicotinic Acid (Niacin) using a suitable oxidizing agent such as potassium permanganate or nitric acid. The reaction is typically carried out under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, Nicotinamide is produced through the hydrolysis of Nicotinonitrile. This process involves the reaction of Nicotinonitrile with water in the presence of a catalyst, such as sulfuric acid, to yield Nicotinamide. The reaction is carried out at elevated temperatures and pressures to achieve efficient conversion.
Análisis De Reacciones Químicas
Types of Reactions
Nicotinamide undergoes various chemical reactions, including:
Oxidation: Nicotinamide can be oxidized to Nicotinic Acid using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to 1,4-Dihydronicotinamide using reducing agents such as sodium borohydride.
Substitution: Nicotinamide can participate in substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid; carried out at room temperature.
Reduction: Sodium borohydride; carried out in an aqueous or alcoholic medium.
Substitution: Various reagents depending on the desired substitution; typically carried out under mild conditions.
Major Products Formed
Oxidation: Nicotinic Acid
Reduction: 1,4-Dihydronicotinamide
Substitution: Various substituted derivatives of Nicotinamide
Aplicaciones Científicas De Investigación
Nicotinamide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Plays a vital role in cellular metabolism as a component of coenzymes NAD and NADP.
Medicine: Used in the treatment of pellagra, a disease caused by vitamin B3 deficiency. It also has potential therapeutic applications in skin conditions, diabetes, and neurodegenerative diseases.
Industry: Widely used in cosmetics for its anti-inflammatory and skin-brightening properties. It is also used as a food additive to fortify products with vitamin B3.
Mecanismo De Acción
Nicotinamide exerts its effects through its role as a precursor to Nicotinamide Adenine Dinucleotide (NAD) and Nicotinamide Adenine Dinucleotide Phosphate (NADP). These coenzymes are involved in various metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation. Nicotinamide also influences cellular signaling pathways and gene expression, contributing to its diverse biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Nicotinic Acid (Niacin): Another form of vitamin B3, used primarily for its lipid-lowering effects.
1,4-Dihydronicotinamide: A reduced form of Nicotinamide, involved in redox reactions.
Nicotinonitrile: A precursor in the industrial synthesis of Nicotinamide.
Uniqueness
Nicotinamide is unique due to its wide range of applications and its role in essential biological processes. Unlike Nicotinic Acid, which can cause flushing, Nicotinamide does not have this side effect, making it more suitable for certain therapeutic applications.
Propiedades
IUPAC Name |
[N'-[N'-(4-bromophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN5.ClH/c9-5-1-3-6(4-2-5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYQMWQDOBAABA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N=C([NH3+])N)Br.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N=C(N)N=C([NH3+])N)Br.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(11,17-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl)oxy]-4-oxobutanoic acid](/img/structure/B7776245.png)





![Methyl {2-[(4-amino-3-methylphenyl)(ethyl)amino]ethyl}sulfamate (H2SO4)](/img/structure/B7776268.png)

![[(E)-N'-(N'-benzylcarbamimidoyl)carbamimidoyl]azanium;4-methylbenzenesulfonate](/img/structure/B7776289.png)



